Claisen Rearrangement Regiochemical Outcome: 2-Allyl-2-methylcyclohexane-1,3-dione vs. 2-Allylcyclohexane-1,3-dione Analogs
In a head-to-head study of Claisen rearrangements of 3-allyloxy-2-cyclohexen-1-ones, the 2-methyl-substituted precursor VI rearranged to give 2-allyl-2-methylcyclohexane-1,3-dione (VII) in 81% isolated yield, whereas the corresponding 2-unsubstituted precursors IIa, IIb, and IIc underwent simultaneous cyclization to 2-methyl-4-oxo-hexahydrobenzofurans in 75%, 70%, and 78% yields respectively [1]. The presence of the 2-methyl substituent therefore completely diverts the reaction outcome from cyclized benzofuran to the 2,2-disubstituted dione product, demonstrating a qualitative and quantitative differentiation in synthetic utility [1].
| Evidence Dimension | Reaction outcome (isolated yield of desired dione product vs. cyclized benzofuran byproduct) |
|---|---|
| Target Compound Data | 2-Allyl-2-methylcyclohexane-1,3-dione: 81% yield (dione product) |
| Comparator Or Baseline | 2-Unsubstituted analogs: 75%, 70%, 78% yields of benzofuran products (not dione) |
| Quantified Difference | Target yields the desired dione in 81%; comparators yield only cyclized benzofurans (0% dione). Net differentiation: +81 percentage points for desired product class. |
| Conditions | Thermal Claisen rearrangement of 3-allyloxy-2-cyclohexen-1-one precursors (neat, heating). Journal: Chem. Pharm. Bull., 1971, 19(3), 571-575. |
Why This Matters
For procurement decisions in synthetic methodology, this compound uniquely enables access to 2,2-disubstituted cyclohexane-1,3-diones via a reliable Claisen route, whereas non-methylated analogs produce entirely different heterocyclic products that are unsuitable for the same downstream applications.
- [1] T. Kato et al. Rearrangements in Dihydroresorcinol Derivatives. IV. Claisen Rearrangement of 3-Allyloxy-2-cyclohexen-1-ones. Chemical and Pharmaceutical Bulletin, 1971, 19(3), 571-575. DOI: 10.1248/cpb.19.571. View Source
